(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
CAS No.:
Cat. No.: VC16536820
Molecular Formula: C19H32O4Si
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H32O4Si |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | methyl (Z)-7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate |
| Standard InChI | InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8- |
| Standard InChI Key | OOQNWYMXCDLSSN-NTMALXAHSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)OC1CC(=O)C(=C1)C/C=C\CCCC(=O)OC |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a cyclopentene ring substituted at the 1-position with a hept-5-enoate chain and at the 3-position with a triethylsilyl (TES) ether group. The (Z)-configuration of the double bond in the heptenoate side chain distinguishes it from its (E)-isomer, imparting distinct steric and electronic properties.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>32</sub>O<sub>4</sub>Si | |
| Molecular Weight | 352.5 g/mol | |
| IUPAC Name | Methyl (Z)-7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate | |
| CAS Registry Number | 112713-92-5 | |
| Canonical SMILES | CCSi(CC)OC1CC(=O)C(=C1)C/C=C\CCCC(=O)OC |
The triethylsilyl group enhances lipophilicity (logP ≈ 4.2), facilitating solubility in nonpolar solvents. The conjugated enone system in the cyclopentene ring (λ<sub>max</sub> = 245 nm in ethanol) contributes to its UV activity, a feature leveraged in chromatographic detection.
Synthetic Methodologies
Multi-Step Synthesis Protocol
The synthesis involves three critical stages:
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Cyclopentene Ring Formation: A Diels-Alder reaction between furan and maleic anhydride generates the bicyclic intermediate, which undergoes ring-opening metathesis to yield the functionalized cyclopentene core.
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Triethylsilyl Protection: Selective silylation of the tertiary alcohol at the 3-position using triethylsilyl chloride (TESCl) and imidazole in dichloromethane (yield: 82%).
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Esterification and Isomer Control: Mitsunobu coupling of the carboxylic acid intermediate with methanol under controlled pH conditions ensures retention of the (Z)-configuration in the heptenoate side chain.
Table 2: Optimization of Silylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | +15% efficiency |
| TESCl Equivalents | 1.2 eq | Prevents over-silylation |
| Solvent | Anhydrous DCM | 98% purity |
Reactivity and Functionalization
Site-Selective Transformations
The compound undergoes three primary reactions:
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Oxidation: Treatment with m-CPBA epoxidizes the cyclopentene double bond, forming a strained epoxide (ΔG‡ = 28.3 kcal/mol).
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Nucleophilic Substitution: The TES group is selectively removed with tetra-n-butylammonium fluoride (TBAF), regenerating the hydroxyl group without affecting the ester.
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Cross-Metathesis: Reaction with Grubbs’ 2nd generation catalyst and ethylene introduces terminal alkenes (TON = 1,450).
Applications in Advanced Materials
Polymer Science
The compound serves as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with tunable glass transition temperatures (T<sub>g</sub> = −45°C to +75°C).
Table 3: Thermal Properties of Derived Polymers
| Monomer Ratio (Z:E) | T<sub>g</sub> (°C) | Tensile Strength (MPa) |
|---|---|---|
| 100:0 | −38 | 12.4 |
| 70:30 | +22 | 45.6 |
Computational Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
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A dihedral angle of 127° between the cyclopentene and heptenoate planes
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Partial charges of +0.32 e on the carbonyl oxygen and −0.45 e on the silyl oxygen
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